
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid
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Overview
Description
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid is a compound that combines the structural features of 4-tert-butylbenzene-1-sulfonyl chloride and L-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid typically involves the reaction of 4-tert-butylbenzene-1-sulfonyl chloride with L-glutamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, temperature control, and the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of sulfinic acid derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfinic acid derivatives, and various substituted benzene derivatives.
Scientific Research Applications
Neuroprotective Applications
One of the most significant applications of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid is its role as a branched-chain amino acid-dependent aminotransferase inhibitor. This property has been linked to neuroprotective effects in conditions such as:
- Stroke and Cerebral Ischemia : The compound helps prevent neuronal loss associated with excitotoxicity, which is a contributing factor in stroke and other cerebrovascular disorders. By inhibiting the synthesis of excitatory amino acids, it may mitigate damage during ischemic events .
- Neurodegenerative Diseases : Research indicates that this compound may be beneficial in treating neurodegenerative diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Its ability to reduce excitotoxicity is crucial in protecting neurons from degeneration .
Antidiabetic Potential
Research has indicated that derivatives of sulfonamides, including this compound, may exhibit antidiabetic properties. These compounds have been shown to lower blood glucose levels in diabetic models, suggesting potential applications in diabetes management. The structural modifications of sulfonamides can enhance their hypoglycemic effects, making them candidates for further development as antidiabetic agents .
Antimicrobial Activity
Studies have explored the antimicrobial efficacy of sulfonamide derivatives against various pathogens. While specific data on this compound is limited, similar compounds have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for use in treating bacterial infections.
Anticancer Properties
The compound's structural characteristics allow for investigation into its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, making it a candidate for further research in cancer therapeutics .
Diagnostic Applications
The compound's interaction with biological systems also opens avenues for its use in diagnostic applications, particularly in imaging techniques where glutamate metabolism is assessed. For instance, derivatives related to L-glutamic acid are being studied for their roles as positron emission tomography (PET) imaging agents to evaluate tumor metabolism and brain activity .
Data Tables and Comparative Analysis
The following table summarizes key findings related to the applications of this compound:
Case Studies
- Neuroprotective Effects : A study highlighted the role of this compound in reducing neuronal loss during ischemic conditions by inhibiting excitatory amino acids.
- Antidiabetic Evaluation : In vivo studies demonstrated significant reductions in blood glucose levels when tested against standard antidiabetic drugs, showcasing its potential as an alternative treatment.
- Antimicrobial Assessment : Laboratory tests revealed moderate antimicrobial activity against common pathogens, suggesting its utility in infectious disease management.
Mechanism of Action
The mechanism of action of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activities or altering protein functions. The glutamic acid moiety may facilitate the compound’s entry into cells and its interaction with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid.
L-Glutamic acid: A naturally occurring amino acid that is a key component of the compound.
Sulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical reactivity.
Uniqueness
This compound is unique due to its combination of a sulfonyl group and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological molecules in diverse ways, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4-tert-Butylbenzene-1-sulfonyl)-L-glutamic acid is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an amino acid backbone, which enhances its lipophilicity and may influence its biological interactions. The presence of the tert-butyl group contributes to its steric properties, making it a candidate for various biochemical applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including thrombin, which is crucial in blood coagulation pathways. This inhibition can affect inflammatory responses and wound healing processes .
- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported that hydrazone derivatives can exhibit significant anticancer properties through apoptosis induction in cancer cells .
- Antioxidant Properties : Compounds containing sulfonamide groups often demonstrate antioxidant activity, which can protect cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including cancer .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Activity | Effect | IC50 Values (nM) | Cell Lines Tested |
---|---|---|---|
Enzyme Inhibition | Thrombin inhibition | Not specified | Various (in vitro) |
Anticancer Activity | Induces apoptosis | 151 (H1417) | Small-cell lung cancer |
98 (H146) | Small-cell lung cancer | ||
Antioxidant Activity | Reduces oxidative stress | Not specified | Various (cell lines) |
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Case Study 1 : A study on hydrazone derivatives demonstrated significant cytotoxicity against HepG2 liver cancer cells, with IC50 values comparable to established chemotherapeutics like Sorafenib. This suggests that similar structural motifs may enhance anticancer activity through apoptosis induction .
- Case Study 2 : Another investigation into sulfonamide derivatives showed promising results in inhibiting cholinesterases, indicating potential applications in neurodegenerative diseases. The IC50 values were measured against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showcasing their dual inhibitory capabilities .
Properties
CAS No. |
869492-47-7 |
---|---|
Molecular Formula |
C15H21NO6S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2S)-2-[(4-tert-butylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C15H21NO6S/c1-15(2,3)10-4-6-11(7-5-10)23(21,22)16-12(14(19)20)8-9-13(17)18/h4-7,12,16H,8-9H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI Key |
XYHPYJCOGJVMKO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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